2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenyl acetic acid with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with urea and isopropyl alcohol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted pyrimidine derivatives, each with potential biological activities .
Scientific Research Applications
2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yloxy)ethyl 4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(Propan-2-yloxy)ethyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 2-(Propan-2-yloxy)ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits unique structural features that contribute to its distinct biological activities. The presence of the 2-methylphenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)23-9-10-24-17(21)15-13(4)19-18(22)20-16(15)14-8-6-5-7-12(14)3/h5-8,11,16H,9-10H2,1-4H3,(H2,19,20,22) |
InChI Key |
LFKQCJLHJGPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCCOC(C)C |
Origin of Product |
United States |
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